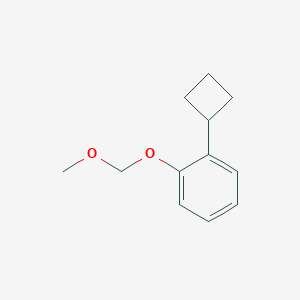
1-Cyclobutyl-2-(methoxymethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutyl-2-(methoxymethoxy)benzene is an organic compound characterized by a cyclobutyl group attached to a benzene ring, which is further substituted with a methoxymethoxy group
Preparation Methods
The synthesis of 1-Cyclobutyl-2-(methoxymethoxy)benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another approach involves the use of Grignard reagents, where phenylmagnesium bromide reacts with appropriate precursors to form the desired compound .
Chemical Reactions Analysis
1-Cyclobutyl-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the methoxymethoxy group to a hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclobutyl-2-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of fluorescent probes for detecting biological molecules.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-2-(methoxymethoxy)benzene involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo specific chemical reactions, such as oxidation and substitution, which can alter its structure and reactivity. These interactions can influence biological processes and pathways, making the compound valuable for various applications .
Comparison with Similar Compounds
1-Cyclobutyl-2-(methoxymethoxy)benzene can be compared with other similar compounds, such as:
1-Cyclopropyl-2-methoxybenzene: This compound has a cyclopropyl group instead of a cyclobutyl group, leading to differences in reactivity and applications.
1-Cyclobutyl-2-methoxybenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-cyclobutyl-2-(methoxymethoxy)benzene |
InChI |
InChI=1S/C12H16O2/c1-13-9-14-12-8-3-2-7-11(12)10-5-4-6-10/h2-3,7-8,10H,4-6,9H2,1H3 |
InChI Key |
AVYSBKLBQKXSDK-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC=CC=C1C2CCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













